Methyl (R)-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
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Overview
Description
Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl is a chemical compound with the molecular formula C10H10F3NO2. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl typically involves the reaction of 4-(trifluoromethyl)benzoic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate
- Methyl 2-(1-amino-2,2,2-trifluoroethyl)benzoate
Uniqueness
Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hcl is unique due to its specific trifluoromethyl group position, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H11ClF3NO2 |
---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
LDRZDPNCSRXYGJ-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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